1,1,1-Trimethoxy-2-methylpropane
Overview
Description
1,1,1-Trimethoxy-2-methylpropane: is an organic compound with the chemical formula C7H16O3 . It is also known by its systematic name trimethyl orthoisobutyrate . This compound is a colorless to almost colorless liquid with a characteristic odor. It is primarily used in organic synthesis and as a solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxy-2-methylpropane can be synthesized through the esterification of isobutyric acid with methanol. The reaction typically requires an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of isobutyric acid with methanol in the presence of an acidic catalyst. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The final product is obtained as a high-purity liquid suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trimethoxy-2-methylpropane undergoes several types of chemical reactions, including:
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol, 2-methyl-1,3-propanediol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isobutyric acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-methyl-1,3-propanediol.
Scientific Research Applications
1,1,1-Trimethoxy-2-methylpropane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: Due to its solvent properties, it is used in the formulation of coatings, adhesives, and sealants.
Chemical Intermediates: It serves as an intermediate in the production of other chemicals, such as plasticizers and surfactants.
Biological Research: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,1,1-trimethoxy-2-methylpropane involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release isobutyric acid and methanol, which can then participate in various metabolic pathways. The compound’s reactivity with different nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- Trimethyl orthoacetate
- Trimethyl orthoformate
- Trimethyl orthopropionate
Comparison: 1,1,1-Trimethoxy-2-methylpropane is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, it has a lower boiling point and different solubility characteristics compared to trimethyl orthoacetate and trimethyl orthoformate. Its branched structure also affects its reactivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
1,1,1-trimethoxy-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(2)7(8-3,9-4)10-5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLARIMANCDMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967139 | |
Record name | 1,1,1-Trimethoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52698-46-1, 66226-66-2 | |
Record name | 1,1,1-Trimethoxy-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52698-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trimethoxy-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052698461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trimethoxy-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066226662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trimethoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50967139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Trimethoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,1-Trimethoxy-2-methylpropane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E32PTH6Z4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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